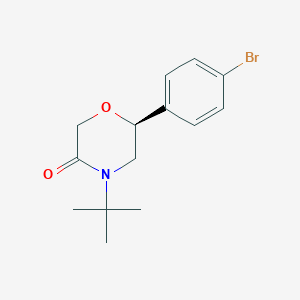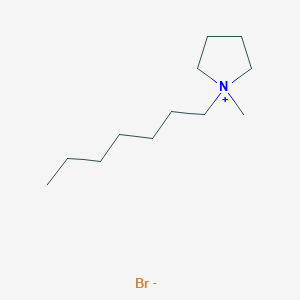
1-Heptyl-1-methylpyrrolidin-1-ium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Heptyl-1-methylpyrrolidin-1-ium bromide is a quaternary ammonium salt that belongs to the class of ionic liquids. These compounds are known for their unique properties, such as low volatility, high thermal stability, and excellent solubility in water. The structure of this compound consists of a pyrrolidinium cation with a heptyl and a methyl group attached, paired with a bromide anion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Heptyl-1-methylpyrrolidin-1-ium bromide can be synthesized through a quaternization reaction. The typical synthetic route involves the reaction of N-methylpyrrolidine with 1-bromoheptane. The reaction is usually carried out in an organic solvent such as acetone or acetonitrile under reflux conditions. The reaction mixture is then cooled, and the product is precipitated out by the addition of a non-solvent like diethyl ether. The precipitate is filtered, washed, and dried to obtain the pure compound.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for higher yields and purity. The process involves continuous flow reactors where the reactants are mixed and heated under controlled conditions. The product is then separated using techniques such as crystallization or distillation, followed by purification steps to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
1-Heptyl-1-methylpyrrolidin-1-ium bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles such as hydroxide, chloride, or acetate ions.
Oxidation and Reduction: The compound can participate in redox reactions, especially in the presence of strong oxidizing or reducing agents.
Complexation: It can form complexes with metal ions, which can be useful in catalysis and other applications.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, sodium chloride, and sodium acetate. The reactions are typically carried out in aqueous or alcoholic solutions at room temperature.
Oxidation and Reduction: Reagents such as potassium permanganate (oxidizing agent) or sodium borohydride (reducing agent) are used under controlled conditions to achieve the desired transformations.
Major Products
Nucleophilic Substitution: The major products are the corresponding substituted pyrrolidinium salts.
Oxidation and Reduction: The products depend on the specific reagents and conditions used but can include oxidized or reduced forms of the pyrrolidinium cation.
Applications De Recherche Scientifique
1-Heptyl-1-methylpyrrolidin-1-ium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and catalyst in various organic reactions due to its ionic liquid properties.
Biology: The compound can be used in the extraction and purification of biomolecules, as well as in the stabilization of enzymes and proteins.
Industry: The compound is used in electrochemical applications, such as in batteries and supercapacitors, due to its high ionic conductivity and stability.
Mécanisme D'action
The mechanism of action of 1-Heptyl-1-methylpyrrolidin-1-ium bromide is primarily based on its ionic nature. The pyrrolidinium cation interacts with various molecular targets through electrostatic interactions, hydrogen bonding, and van der Waals forces. These interactions can influence the solubility, stability, and reactivity of other molecules in the system. In biological systems, the compound can disrupt cell membranes and interfere with metabolic processes, leading to its antimicrobial effects.
Comparaison Avec Des Composés Similaires
1-Heptyl-1-methylpyrrolidin-1-ium bromide can be compared with other similar ionic liquids, such as:
1-Ethyl-1-methylpyrrolidinium bromide: This compound has a shorter alkyl chain (ethyl instead of heptyl), which affects its solubility and thermal stability.
1-Butyl-1-methylpyrrolidinium bromide: With a butyl group, this compound has intermediate properties between the ethyl and heptyl derivatives.
1-Octyl-1-methylpyrrolidinium bromide:
The uniqueness of this compound lies in its balance of hydrophobic and hydrophilic properties, making it versatile for a wide range of applications.
Propriétés
Numéro CAS |
833446-31-4 |
|---|---|
Formule moléculaire |
C12H26BrN |
Poids moléculaire |
264.25 g/mol |
Nom IUPAC |
1-heptyl-1-methylpyrrolidin-1-ium;bromide |
InChI |
InChI=1S/C12H26N.BrH/c1-3-4-5-6-7-10-13(2)11-8-9-12-13;/h3-12H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
VPCZEKCENCOQOC-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCC[N+]1(CCCC1)C.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


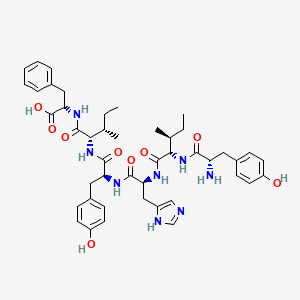
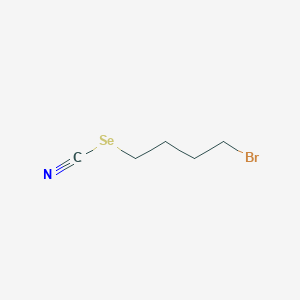
![2-(2,5-Dimethyl-1-oxaspiro[2.5]octan-2-yl)-4-methyl-1,3-thiazole](/img/structure/B14196013.png)
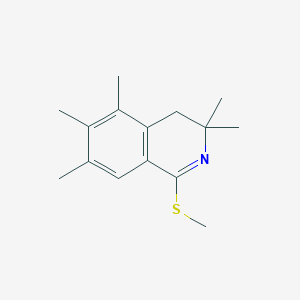

![N-{2-[(1-Acetylpiperidin-4-yl)amino]phenyl}-2,4-dichlorobenzamide](/img/structure/B14196030.png)
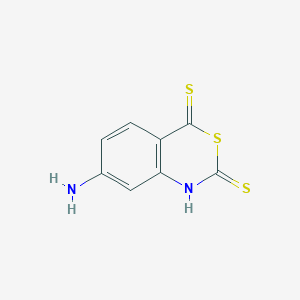
![5-[(4-Methylphenyl)methanesulfinyl]-1,2,4-thiadiazole](/img/structure/B14196046.png)
![(1R,5R)-1-(2-Methylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B14196054.png)
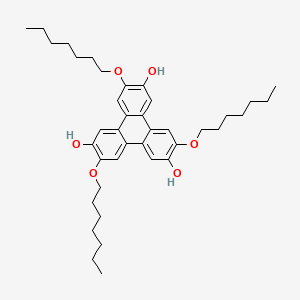
![4-{2-[4-(Diethylamino)phenyl]ethenyl}-N,N-dimethylaniline](/img/structure/B14196056.png)
![4-[2-(1-Methyl-1H-imidazol-2-yl)ethenyl]benzoic acid](/img/structure/B14196063.png)
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-propan-2-ylurea](/img/structure/B14196072.png)
